molecular formula C9H6BrF3O2 B2476345 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone CAS No. 1616930-97-2

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone

Cat. No. B2476345
CAS RN: 1616930-97-2
M. Wt: 283.044
InChI Key: FCJLJYCDCPQXQW-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone (1-Br-TFMPE) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry:

  • Schlosser and Castagnetti (2001) discussed the synthesis of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone derivatives and their applications in the generation of arynes, which are intermediates in organic synthesis. The treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) led to the generation of various phenyllithium intermediates, pivotal in the synthesis of trifluoromethoxy-naphthalenes and related compounds. These intermediates have significant implications in organic synthesis, providing a pathway for the synthesis of complex organic molecules (Schlosser & Castagnetti, 2001).

2. Role in Heterocyclic Compound Synthesis:

  • The work by Golobokova et al. (2020) emphasized the significance of this compound in the selective synthesis of functionally substituted 1,2,3-triazoles. The study highlighted the optimal conditions for the bromination of these compounds, leading to the creation of various brominated ethanone derivatives. These derivatives are crucial intermediates in the synthesis of diverse heterocyclic compounds, which have a wide range of applications in medicinal and synthetic chemistry (Golobokova, Proidakov, & Kizhnyaev, 2020).

3. Photoremovable Protecting Group in Synthesis:

  • Atemnkeng et al. (2003) introduced the use of derivatives similar to this compound as a photoremovable protecting group for carboxylic acids. This novel approach utilizes the photolysis of the protected compound to release the acid, showcasing an innovative method in the synthesis of sensitive molecules where protecting groups need to be removed without affecting other functional groups (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(10)2-3-8(7)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJLJYCDCPQXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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